2H-1,3-Diazepin-2-one, 1,3-bis((3-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
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Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis((3-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis((3-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- typically involves multi-step organic reactions. The process begins with the preparation of the core diazepinone structure, followed by the introduction of bromophenyl and phenylmethyl groups through substitution reactions. The hydroxyl groups are introduced via selective oxidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepin-2-one, 1,3-bis((3-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Potential reduction of bromophenyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions would yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
2H-1,3-Diazepin-2-one, 1,3-bis((3-bromophenyl)methyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and bromophenyl groups play a crucial role in binding to these targets, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Properties
CAS No. |
152929-67-4 |
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Molecular Formula |
C33H32Br2N2O3 |
Molecular Weight |
664.4 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(3-bromophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H32Br2N2O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
DCQYMSCVLYZBBA-ZRTHHSRSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)Br)CC4=CC(=CC=C4)Br)CC5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)Br)CC4=CC(=CC=C4)Br)CC5=CC=CC=C5)O)O |
Origin of Product |
United States |
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